molecular formula C21H24N4O5S B2404014 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 946201-84-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2404014
CAS No.: 946201-84-9
M. Wt: 444.51
InChI Key: NCABYVAOUYDBLB-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, an ethoxy group, and a sulfonamide moiety

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-5-30-21-13-20(22-14(2)23-21)24-15-6-8-16(9-7-15)25-31(26,27)17-10-11-18(28-3)19(12-17)29-4/h6-13,25H,5H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCABYVAOUYDBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-methylpyrimidine with ethyl iodide in the presence of a base to introduce the ethoxy group. This intermediate is then reacted with 4-aminophenylsulfonamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest significant biological activity, particularly in the context of enzyme inhibition and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound contains:

  • A sulfonamide group
  • A pyrimidine derivative
  • Dimethoxybenzene moieties

These features contribute to its potential pharmacological properties.

Component Description
Sulfonamide Group Known for antibacterial properties
Pyrimidine Ring Implicated in various biological activities
Dimethoxybenzene Enhances lipophilicity and cellular permeability

This compound likely exerts its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors to alter signaling pathways, potentially leading to anti-inflammatory effects.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown efficacy in inhibiting tumor growth in xenograft models . The specific compound under discussion has not yet been extensively tested in clinical settings, but its structural analogs suggest a promising therapeutic profile.

Antimicrobial Properties

The sulfonamide component is associated with antibacterial activity. Compounds with similar sulfonamide structures have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial properties.

In Vitro Studies

In vitro assays have demonstrated that related compounds inhibit the growth of various cancer cell lines. For example:

  • Cell Line : GTL-16 human gastric carcinoma
  • Outcome : Complete tumor stasis observed with certain analogs after oral administration .

Pharmacokinetics

Research into the pharmacokinetic properties of similar compounds suggests favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. These findings highlight the need for further investigation into the specific pharmacokinetics of this compound.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Preparation of the pyrimidine ring.
  • Functionalization with ethoxy and methyl groups.
  • Reaction with an aniline derivative to form the amino linkage.

Industrial Production

For large-scale production, optimized synthetic routes are employed to ensure high yield and purity. Techniques such as continuous flow reactors are commonly used to enhance efficiency.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and benzene precursors. Key steps include:

  • Nucleophilic substitution to introduce the ethoxy group on the pyrimidine ring.
  • Sulfonamide coupling between the pyrimidine-amine intermediate and 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate as catalysts) .
  • Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol is often used to stabilize intermediates and prevent decomposition .
  • Temperature control : Reactions are conducted at 60–80°C to optimize yield while avoiding side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify substituent positions and confirm aromatic ring functionalization .
  • Infrared Spectroscopy (IR) : Identifies characteristic sulfonamide (S=O stretching at ~1150–1300 cm1^{-1}) and pyrimidine ring vibrations .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for confirming sulfonamide linkage geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Contradictions in crystallographic data (e.g., bond-length outliers or thermal parameter inconsistencies) can be addressed by:

  • Multi-software validation : Cross-checking results using SHELXL (for small-molecule refinement) and Olex2 for electron density mapping .
  • Twinned data handling : SHELXPRO interfaces with macromolecular refinement tools to manage twinning or high mosaicity in crystals .
  • Comparative analysis : Align refined structures with related sulfonamide derivatives (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to identify systematic errors .

Q. What experimental strategies are recommended for elucidating the compound's biological targets?

  • In vitro assays : Screen against kinase or protease libraries to identify inhibitory activity, leveraging the pyrimidine core’s affinity for ATP-binding pockets .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
  • Metabolic stability testing : Incubate with liver microsomes to assess cytochrome P450-mediated degradation pathways .

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst screening : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to reduce side-product formation .
  • Solvent polarity adjustment : Test aprotic solvents (e.g., DMF vs. THF) to enhance intermediate solubility .
  • Flow chemistry : Implement continuous flow systems to precisely control reaction time and temperature, minimizing decomposition of heat-sensitive intermediates .

Data Contradiction Analysis

Q. How should conflicting bioactivity results from different studies be interpreted?

Discrepancies in bioactivity (e.g., variable IC50_{50} values) may arise from:

  • Purity differences : Validate compound purity (>95%) via HPLC and mass spectrometry before biological testing .
  • Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility .
  • Epistatic effects : Use CRISPR-Cas9 gene editing to isolate target pathways and reduce confounding variables .

Methodological Resources

  • Crystallography : SHELX suite (open-source) for structure solution and refinement .
  • Synthetic protocols : PubChem data entries provide validated reaction conditions for analogous sulfonamides .
  • Biological modeling : PDB structures (e.g., 4COX for cyclooxygenase) guide target identification .

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